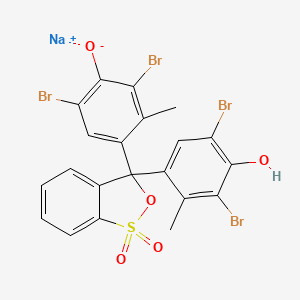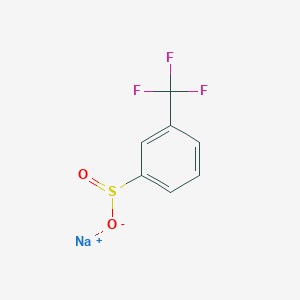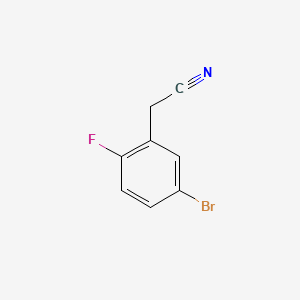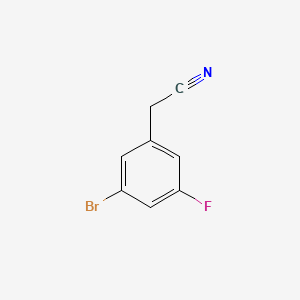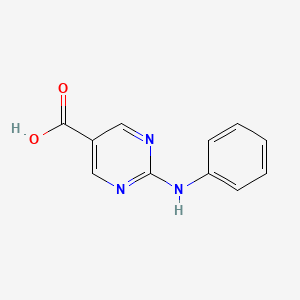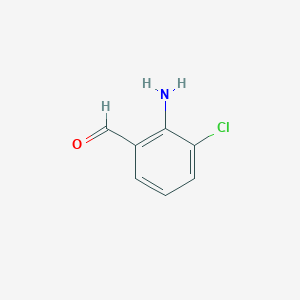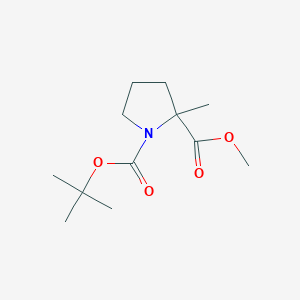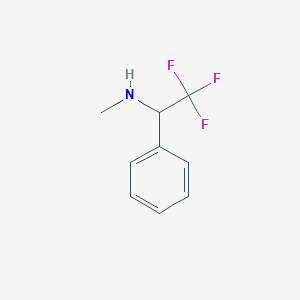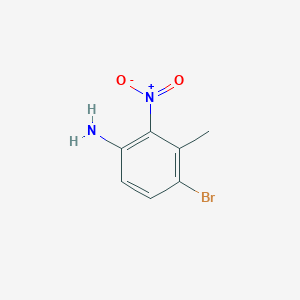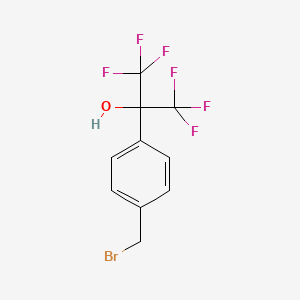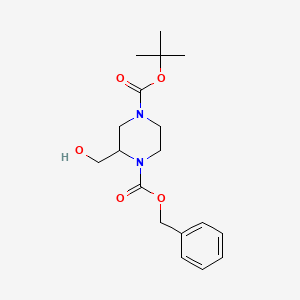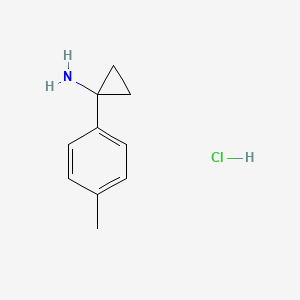
1-(p-Tolyl)cyclopropanamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. The first paper describes a method for synthesizing methylenecyclopropanes by reacting 1-chlorovinyl p-tolyl sulfoxides with [chloro(p-tolylsulfinyl)methyl]lithium, which could be related to the synthesis of 1-(p-Tolyl)cyclopropanamine hydrochloride by modifying the functional groups involved . The second paper presents a different approach, using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines to construct diversely functionalized cyclopropanes . These methods highlight the versatility and complexity of cyclopropane synthesis.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can influence the stereochemistry and reactivity of the molecule. The papers suggest that the stereochemistry of the cyclopropane derivatives can be controlled through the choice of precursors and reaction conditions . For example, the use of stabilized phosphorus ylides can lead to cyclopropanes with excellent diastereomeric excess, indicating a high level of control over the molecular structure .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions due to the strain in the three-membered ring and the presence of functional groups. The first paper mentions that treating methylenecyclopropanes with butyllithium results in the formation of conjugated enynes . This demonstrates the reactivity of the cyclopropane ring and its potential to participate in further transformations. The second paper discusses the cyclopropanation process and competing reactions, such as the Kornblum-De La Mare rearrangement, which can lead to different products depending on the ylide used .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 1-(p-Tolyl)cyclopropanamine hydrochloride, they provide information on the properties of related cyclopropane derivatives. The strain in the cyclopropane ring can affect the molecule's stability and reactivity, and the presence of different substituents can influence its physical properties, such as solubility and boiling point. The synthesis methods described in the papers suggest that the physical and chemical properties of cyclopropane derivatives can be finely tuned by adjusting the synthetic route and the choice of precursors .
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomik eingesetzt, der umfassenden Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als Baustein bei der Synthese von Peptiden oder der Modifizierung von Proteinen, um ihre Wechselwirkung mit anderen Molekülen zu untersuchen .
Pharmazeutische Zwischenprodukte
Als Zwischenprodukt spielt es eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Herstellung neuer Moleküle mit potenziellen therapeutischen Wirkungen .
Entwicklung von Pflanzenschutzmitteln
In der Pflanzenschutzmittelindustrie wird diese Verbindung zur Entwicklung neuer Pestizide und Insektizide eingesetzt. Seine einzigartige Struktur ermöglicht die Herstellung von Substanzen, die Schädlinge wirksam bekämpfen können, ohne die Nutzpflanzen zu schädigen .
Safety and Hazards
The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with neurotransmitter systems in the central nervous system .
Mode of Action
Related compounds have been shown to interact with the nmda (n-methyl-d-aspartate) subcategory of the glutamate receptor, leading to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Biochemical Pathways
Related compounds have been found to interact with the nmda receptors, which play a crucial role in controlling synaptic plasticity and memory function .
Result of Action
Related compounds have been found to have a complex spectrum of pharmacological behaviors such as analgesic, anticonvulsant, antianxiety, and antidepressant depending on the dose and the species examined .
Biochemische Analyse
Biochemical Properties
1-(p-Tolyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, which affects the breakdown of neurotransmitters like serotonin and dopamine . Additionally, 1-(p-Tolyl)cyclopropanamine hydrochloride can bind to certain receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
1-(p-Tolyl)cyclopropanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(p-Tolyl)cyclopropanamine hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in cellular metabolism, impacting processes like energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of 1-(p-Tolyl)cyclopropanamine hydrochloride involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, 1-(p-Tolyl)cyclopropanamine hydrochloride can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression . These interactions can result in altered cellular functions and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(p-Tolyl)cyclopropanamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(p-Tolyl)cyclopropanamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(p-Tolyl)cyclopropanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations .
Metabolic Pathways
1-(p-Tolyl)cyclopropanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amine metabolism, such as monoamine oxidase and catechol-O-methyltransferase (COMT) . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in neurotransmitter synthesis and degradation . The compound’s influence on metabolic pathways can have significant implications for cellular function and overall physiological responses .
Transport and Distribution
The transport and distribution of 1-(p-Tolyl)cyclopropanamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function, affecting processes like neurotransmitter release and uptake .
Subcellular Localization
The subcellular localization of 1-(p-Tolyl)cyclopropanamine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolism . This subcellular localization can affect the compound’s efficacy and impact on cellular processes .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUXYGZNOWNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134834-95-9 |
Source


|
| Record name | 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


